

An In-depth Technical Guide on the Physicochemical Properties of Piperacillin Sodium

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Compound of Interest

Compound Name: Piperacillin Sodium

Cat. No.: B1678401

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This technical guide provides a comprehensive overview of the crystal structure and molecular weight of **piperacillin sodium**, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details experimental methodologies, and includes a visualization of the drug's mechanism of action.

Core Physicochemical Data

Piperacillin sodium is a widely used broad-spectrum β -lactam antibiotic. An understanding of its fundamental physicochemical properties is crucial for its development, formulation, and clinical application.

Property	Value	Source
Molecular Weight	539.54 g/mol	[1] [2] [3]
Molecular Formula	C ₂₃ H ₂₆ N ₅ NaO ₇ S	[1] [2] [3]
Appearance	White crystalline powder	[3]

Crystal Structure

While **piperacillin sodium** is known to exist as a crystalline solid, specific crystallographic data, such as unit cell dimensions and space group, are not readily available in public

databases. The determination of this information would require experimental analysis as outlined in the protocol below.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the crystal structure and molecular weight of a pharmaceutical compound like **piperacillin sodium**.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.

1. Crystal Growth:

- Slow evaporation of a saturated solution of **piperacillin sodium** in a suitable solvent system (e.g., a mixture of ethanol and water) is a common method for growing single crystals.
- The solution should be left undisturbed in a vibration-free environment to allow for the formation of well-ordered crystals.

2. Crystal Mounting and Data Collection:

- A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
- The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.

3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
- The initial crystal structure is solved using direct methods or Patterson methods.
- The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final, accurate crystal structure.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.

1. Sample Preparation:

- A dilute solution of **piperacillin sodium** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to aid in ionization.

2. Ionization:

- Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like **piperacillin sodium**. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions ($[M+H]^+$ or $[M+Na]^+$) are released into the gas phase.

3. Mass Analysis:

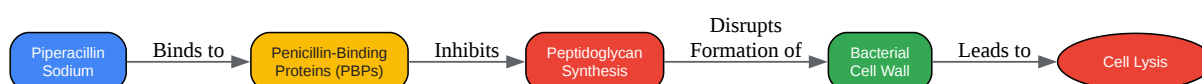
- The generated ions are guided into a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Analysis:

- The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- The peak corresponding to the molecular ion is identified to determine the molecular weight of **piperacillin sodium**. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Mechanism of Action

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] [6] This process is initiated by the binding of piperacillin to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][5] The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis.[5]



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Caption: Mechanism of action of **piperacillin sodium**.

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